Cas no 75489-92-8 (4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid)
75489-92-8 structure
Product Name:4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid
Numero CAS:75489-92-8
MF:C14H18O2
MW:218.291524410248
CID:573209
PubChem ID:231616
Update Time:2025-05-21
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Naphthalenebutanoicacid, 5,6,7,8-tetrahydro-
- 4-tetralin-1-ylbutanoic acid
- 4-(5,5-dimethyl-4,5-dihydro-oxazol-2-yl)-3-hydroxy-5H-furan-2-one
- 4-(5,5-dimethyl-4,5-dihydro-oxazol-2-yl)-dihydro-furan-2,3-dione
- 4-(5,6,7,8-Tetrahydro-[1]naphthyl)-buttersaeure
- 4-(5,6,7,8-tetrahydro-[1]naphthyl)-butyric acid
- AC1NTN8H
- NSC337601
- 4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid
- 75489-92-8
- NSC28069
- NSC-28069
- EN300-1850569
- DTXSID90996948
-
- Inchi: 1S/C14H18O2/c15-14(16)10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h3,6-7H,1-2,4-5,8-10H2,(H,15,16)
- Chiave InChI: PYNJPEQMFVQYMU-UHFFFAOYSA-N
- Sorrisi: OC(CCCC1=CC=CC2CCCCC=21)=O
Proprietà calcolate
- Massa esatta: 218.13074
- Massa monoisotopica: 218.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 237
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 37.3Ų
Proprietà sperimentali
- Densità: 1.109
- Punto di ebollizione: 372.1°C at 760 mmHg
- Punto di infiammabilità: 269°C
- Indice di rifrazione: 1.557
- PSA: 37.3
- LogP: 2.97270
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850569-0.05g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-0.1g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-0.25g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-0.5g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-1.0g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 1g |
$1014.0 | 2023-06-02 | ||
| Enamine | EN300-1850569-2.5g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-5.0g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 5g |
$2940.0 | 2023-06-02 | ||
| Enamine | EN300-1850569-10.0g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 10g |
$4360.0 | 2023-06-02 | ||
| Enamine | EN300-1850569-1g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1850569-5g |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid |
75489-92-8 | 5g |
$2650.0 | 2023-09-19 |
4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoic acid Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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